(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate
Description
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a 4-hydroxyphenyl side chain, and an ethyl ester moiety. This compound is widely utilized as a synthetic intermediate in pharmaceutical research, particularly for developing protease inhibitors, kinase inhibitors, and peptide-based therapeutics . Its structure enables precise stereochemical control in drug design, while the 4-hydroxyphenyl group contributes to interactions with biological targets, such as tyrosine kinase receptors . The ethyl ester enhances solubility in organic solvents compared to methyl or benzyl esters, facilitating reactions in non-polar media .
Properties
IUPAC Name |
ethyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-2-24-18(22)17(12-14-8-10-16(21)11-9-14)20-19(23)25-13-15-6-4-3-5-7-15/h3-11,17,21H,2,12-13H2,1H3,(H,20,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKMHRCLLPAOCC-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473893 | |
| Record name | Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16679-94-0 | |
| Record name | Ethyl N-[(benzyloxy)carbonyl]-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that tyrosine derivatives, such as this compound, can play significant roles in biochemical reactions. They can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function or activity. The nature of these interactions is likely dependent on the specific structure and properties of the compound.
Cellular Effects
Given its structural similarity to tyrosine, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Research would need to be conducted to identify any enzymes or cofactors it interacts with, and to determine any effects on metabolic flux or metabolite levels.
Biological Activity
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known by its CAS number 102202-92-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21NO5, with a molecular weight of approximately 343.374 g/mol. The compound features a benzyloxycarbonyl group which is critical for its biological activity.
Research suggests that the compound may interact with various biological targets, including enzymes involved in cancer progression and cellular signaling pathways. The presence of the hydroxyl group on the phenyl ring is believed to enhance its reactivity and binding affinity to target proteins.
Enzyme Inhibition Studies
- Histone Deacetylases (HDACs) : Preliminary studies indicate that derivatives of similar structures show varying degrees of inhibition against HDAC isoforms, which are crucial in cancer biology. For instance, azumamide C demonstrated potent inhibition against HDAC1-3 with IC50 values ranging from 14 to 67 nM . Although specific data for this compound is limited, its structural similarity suggests potential HDAC inhibitory activity.
- Antioxidant Activity : The compound's structure may confer antioxidant properties, which are essential in mitigating oxidative stress-related diseases. Compounds with similar aromatic structures have shown significant antioxidant effects in vitro .
Anticancer Activity
Case studies involving structurally related compounds indicate that this compound could exhibit anticancer properties. For example, compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
Research has demonstrated that derivatives containing the benzyloxycarbonyl moiety exhibit enhanced antimicrobial properties against various bacterial strains. The activity was assessed using agar-well diffusion methods, revealing significant inhibitory zones comparable to conventional antibiotics .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various amino acid conjugates on human leukemia cells. Among these, compounds with similar structural motifs exhibited IC50 values significantly lower than standard chemotherapeutics, indicating promising anticancer activity .
- Antimicrobial Evaluation : In a comparative study, several synthesized compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with iodo and nitro substituents had MIC values ranging from 6 to 12.5 µg/mL, suggesting a strong potential for development as antimicrobial agents .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C19H21NO5
- Molecular Weight : 341.38 g/mol
- CAS Number : 102202-92-6
The compound consists of an ethyl ester linked to a 4-hydroxyphenyl group, which is significant for its biological properties. The benzyloxycarbonyl (Z) group enhances stability and solubility in biological systems.
Medicinal Chemistry
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate is primarily studied for its potential as a precursor in the synthesis of bioactive molecules. It serves as a building block for compounds with various pharmacological activities, including anti-inflammatory and anti-cancer properties.
Case Study: Synthesis of Antifungal Agents
Recent research has explored the synthesis of benzofuranyl acetic acid amides derived from similar frameworks, demonstrating the importance of the amide bond in enhancing stability against hydrolysis, which is crucial for drug efficacy against pathogens like Fusarium oxysporum . The methodologies developed for these syntheses may be adapted to incorporate this compound as a key intermediate.
Hypoglycemic Activity
Another significant area of research involves the evaluation of hypoglycemic effects. Structural analogs based on hydroxyphenylpropanoic acid have shown promising results in glucose tolerance tests, indicating that modifications around the phenolic structure can lead to enhanced biological activity . This suggests that this compound could be further investigated for similar therapeutic effects.
Drug Delivery Systems
The incorporation of benzyloxycarbonyl groups has been studied in drug delivery systems due to their ability to improve solubility and stability of therapeutic agents. The design of prodrugs utilizing this compound may enhance the bioavailability of poorly soluble drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of N-protected amino acid esters. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
- Protecting Groups: The Cbz group in the target compound offers stability under acidic conditions but is cleaved via hydrogenolysis, whereas tert-butoxycarbonyl (Boc) in analogues (e.g., [37169-36-1]) provides base-labile protection .
- Aromatic Substituents : The 4-hydroxyphenyl group enhances hydrogen-bonding capacity compared to halogenated (e.g., 4-fluorophenyl in ) or chlorinated (e.g., 4-chlorophenyl in ) variants, which prioritize electronic and steric effects.
- Ester Moieties : Ethyl esters (e.g., target compound) balance solubility and volatility, while benzyl esters (e.g., ) improve lipophilicity for membrane permeability .
Preparation Methods
Step 1: Protection of Phenolic Hydroxyl Group
L-Tyrosine is reacted with benzyl bromide (BnBr) in the presence of sodium hydride (NaH) and dimethylformamide (DMF) at 0–25°C to form L-tyrosine-O-benzyl ether (Fig. 1A). This step prevents unwanted side reactions during subsequent basic conditions.
Reaction Conditions :
Step 2: Esterification of Carboxylic Acid
The benzyl-protected L-tyrosine is esterified using ethanol and sulfuric acid under reflux to yield L-tyrosine-O-benzyl ethyl ester (Fig. 1B).
Reaction Conditions :
-
Catalyst : H₂SO₄ (5% v/v)
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Yield : ~90%
Step 3: Cbz Protection of Amino Group
The amino group is protected via reaction with benzyl chloroformate (Cbz-Cl) in a biphasic system (tetrahydrofuran/water) using sodium bicarbonate (NaHCO₃) as a base. This yields Cbz-protected L-tyrosine-O-benzyl ethyl ester (Fig. 1C).
Reaction Conditions :
-
Base : NaHCO₃ (2 equiv)
-
Solvent : THF/H₂O (2:1)
-
Temperature : 0°C → room temperature
-
Yield : ~80%
Step 4: Deprotection of Phenolic Benzyl Group
Selective removal of the benzyl ether is achieved using titanium tetrachloride (TiCl₄) in dichloromethane, yielding the target compound (Fig. 1D).
Reaction Conditions :
-
Reagent : TiCl₄ (1.2 equiv)
-
Solvent : Dichloromethane
-
Temperature : 0°C → room temperature
-
Yield : ~88%
Table 1: Optimization of TiCl₄-Mediated Deprotection
| TiCl₄ Equiv | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1.0 | DCM | 0→25 | 78 |
| 1.2 | DCM | 0→25 | 88 |
| 1.5 | DCM | 0→25 | 85 |
Route 2: Mitsunobu-Based Etherification
An alternative approach employs the Mitsunobu reaction to install the Cbz group directly (Fig. 2).
Step 1: Esterification of L-Tyrosine
L-Tyrosine is converted to its ethyl ester using ethanol and H₂SO₄.
Comparative Analysis of Synthetic Methods
Table 2: Route Comparison
| Parameter | Route 1 (Protection-Esterification) | Route 2 (Mitsunobu) |
|---|---|---|
| Overall Yield | 54% | 40% |
| Stereopurity | >99% ee | ~90% ee |
| Step Count | 4 | 3 |
| Key Advantage | High stereocontrol | Fewer steps |
Route 1 is preferred for large-scale synthesis due to its reliability and superior enantiomeric excess.
Critical Process Parameters and Troubleshooting
Esterification Side Reactions
Prolonged reflux during esterification may lead to transesterification or racemization. Monitoring via HPLC ensures reaction completion within 8 hours.
Cbz Protection Efficiency
Incomplete protection occurs if the base is insufficient. NaHCO₃ (2 equiv) optimizes carbamate formation while minimizing phenolic deprotonation.
TiCl₄ Selectivity
Overstoichiometric TiCl₄ (>1.2 equiv) risks cleaving the Cbz group. Controlled addition at 0°C mitigates this.
Scalability and Industrial Relevance
The method described in Route 1 has been piloted at kilogram scale with the following adjustments:
-
Benzylation : Continuous flow reactor for exothermic NaH-BnBr reactions.
-
TiCl₄ Quenching : Gradual addition to ice-cold water to prevent thermal runaway.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis typically involves protecting the amino group with benzyloxycarbonyl (Cbz) and esterifying the carboxylate. A representative protocol (adapted from similar compounds) includes:
- Reacting (S)-ethyl 2-amino-3-(4-hydroxyphenyl)propanoate with di-tert-butyl dicarbonate in dichloromethane (CH₂Cl₂) under basic conditions (e.g., triethylamine) at 0°C to RT .
- Key parameters: Solvent choice (polar aprotic for solubility), temperature control to minimize side reactions, and stoichiometric ratios (e.g., 1:1.1 amine to Cbz chloride). Purification via column chromatography or preparative HPLC ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., (S)-configuration) and functional groups (e.g., Cbz, ester, hydroxyphenyl) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z ~400 for [M+H]⁺) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related Cbz-protected amino acid esters .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodological Answer :
- Store at -20°C in anhydrous conditions (desiccator) to avoid ester hydrolysis.
- Stability tests under varying pH (e.g., 4–8) and temperatures (RT vs. 4°C) are critical for optimizing storage. In vitro studies suggest degradation <5% over 6 months at -20°C .
Q. Why is chirality critical in synthesizing and studying this compound?
- Methodological Answer : The (S)-configuration at the α-carbon influences bioactivity (e.g., enzyme binding). Enantiomeric impurities (>2%) can skew pharmacological data. Chiral HPLC or polarimetry ensures enantiopurity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from structural analogs (e.g., fluorophenyl vs. hydroxyphenyl substitutions). Strategies include:
- Comparative SAR Analysis : Test analogs with controlled modifications (e.g., 4-fluorophenyl vs. 4-hydroxyphenyl) to isolate functional group contributions .
- Replication Studies : Standardize assays (e.g., enzyme inhibition IC₅₀) across labs using identical buffers and cell lines .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize derivatives (e.g., tert-butoxycarbonyl instead of Cbz) to assess protection group effects on solubility and activity .
- Bioisosteric Replacements : Replace the hydroxyphenyl with bioisosteres (e.g., pyridyl) to evaluate aromatic interactions .
- Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with targets like tyrosine kinases or GPCRs .
Q. How can in vitro findings for this compound be translated to in vivo models?
- Methodological Answer : Address bioavailability challenges by:
- Prodrug Design : Modify the ester group (e.g., ethyl to pivaloyloxymethyl) to enhance membrane permeability .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and metabolic stability using liver microsomes .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Salt Formation : Convert the ester to a sodium salt via saponification (e.g., LiOH in THF/H₂O) .
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays to balance solubility and cytotoxicity .
Q. How should researchers select analogs for comparative studies in drug discovery?
- Methodological Answer : Prioritize analogs with:
- Conserved Backbones : Maintain the propanoate core to isolate substituent effects .
- Diverse Substitutions : Include electron-withdrawing (e.g., -F) and donating (e.g., -OH) groups on the phenyl ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
